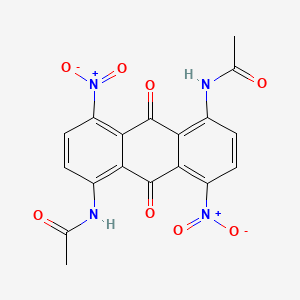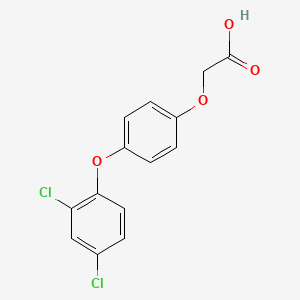
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, is an organic compound with the chemical formula C14H10Cl2O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is particularly notable for its role as a herbicide, where it is used to control broadleaf weeds.
準備方法
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-:
Condensation of Phenol with Chloroacetic Acid: In this method, phenol is condensed with chloroacetic acid to form phenoxyacetic acid, which is then chlorinated to produce the desired compound.
Chlorination of Phenol: In this alternative method, phenol is first chlorinated to generate 2,4-dichlorophenol, which is subsequently condensed with chloroacetic acid.
Industrial Production Methods
The industrial production of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, typically involves large-scale chlorination and condensation reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, involves its role as a synthetic auxin, a type of plant hormone. It induces uncontrolled growth in susceptible plants by mimicking natural auxins, leading to cell elongation and division. This overstimulation ultimately results in the death of the plant . The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with similar properties and applications.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar structure but different toxicity profile.
Uniqueness
Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, is unique due to its specific molecular structure, which provides distinct herbicidal properties. Its ability to induce uncontrolled growth in plants makes it particularly effective in agricultural applications, where precise weed control is essential.
特性
CAS番号 |
51338-10-4 |
|---|---|
分子式 |
C14H10Cl2O4 |
分子量 |
313.1 g/mol |
IUPAC名 |
2-[4-(2,4-dichlorophenoxy)phenoxy]acetic acid |
InChI |
InChI=1S/C14H10Cl2O4/c15-9-1-6-13(12(16)7-9)20-11-4-2-10(3-5-11)19-8-14(17)18/h1-7H,8H2,(H,17,18) |
InChIキー |
WQJPAPDMTCGFOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



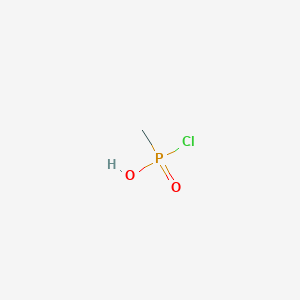
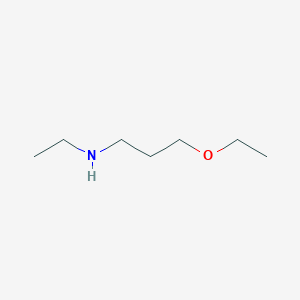
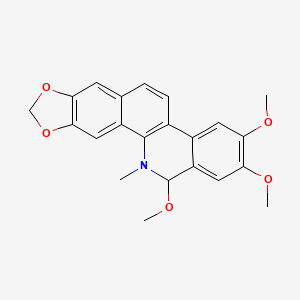

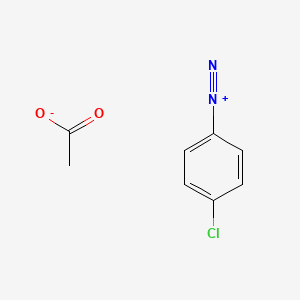
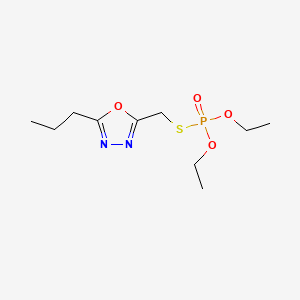
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
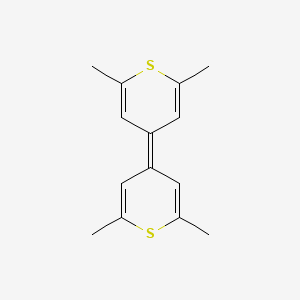
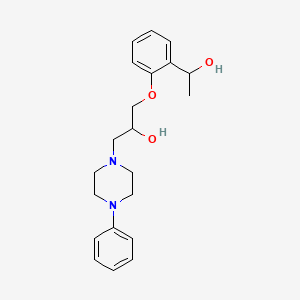
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

